molecular formula C17H14ClN B11851218 4-Chloro-5,7-dimethyl-2-phenylquinoline CAS No. 1156275-05-6

4-Chloro-5,7-dimethyl-2-phenylquinoline

Cat. No.: B11851218
CAS No.: 1156275-05-6
M. Wt: 267.8 g/mol
InChI Key: HGNBBUBZNKOIGT-UHFFFAOYSA-N
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Description

4-Chloro-5,7-dimethyl-2-phenylquinoline is an organic compound with the molecular formula C17H14ClN. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science . This compound is characterized by a quinoline core substituted with chlorine, methyl, and phenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,7-dimethyl-2-phenylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with a suitable aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include heating the mixture to promote cyclization and formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,7-dimethyl-2-phenylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

Scientific Research Applications

4-Chloro-5,7-dimethyl-2-phenylquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-5,7-dimethyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to intercalate into DNA, disrupting the replication process. In cancer research, it may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Comparison

4-Chloro-5,7-dimethyl-2-phenylquinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different selectivity and potency in various applications, making it a valuable compound for targeted research and development.

Properties

CAS No.

1156275-05-6

Molecular Formula

C17H14ClN

Molecular Weight

267.8 g/mol

IUPAC Name

4-chloro-5,7-dimethyl-2-phenylquinoline

InChI

InChI=1S/C17H14ClN/c1-11-8-12(2)17-14(18)10-15(19-16(17)9-11)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

HGNBBUBZNKOIGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(C=C2Cl)C3=CC=CC=C3)C

Origin of Product

United States

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